4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-ethylsulfonyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S3/c1-2-27(23,24)13-9-7-12(8-10-13)18(22)21-19-20-17-14-5-3-4-6-15(14)25-11-16(17)26-19/h3-10H,2,11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLCICCFGJWWEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CSC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiochromene Precursor Synthesis
The thiochromene scaffold is synthesized via cyclocondensation of mercaptoacetophenones with α,β-unsaturated carbonyl compounds (e.g., cinnamaldehyde). For example:
$$
\text{Mercaptoacetophenone} + \text{Cinnamaldehyde} \xrightarrow{\text{AcOH, Δ}} \text{Thiochroman-4-one} \quad
$$
Key parameters:
- Solvent : Acetic acid (neat)
- Temperature : 110–120°C
- Yield : 65–78%
Thiazole Annulation via Hantzsch Synthesis
Thiazole ring formation employs classic Hantzsch conditions:
$$
\text{Thiochroman-4-one} + \text{Thiourea} \xrightarrow{\text{I}_2, \text{Δ}} \text{Thiochromeno[4,3-d]thiazol-2-amine} \quad
$$
Optimized conditions :
- Catalyst : Iodine (10 mol%)
- Temperature : 100°C, 6–8 hours
- Yield : 70–85%
Introduction of the 4-(Ethylsulfonyl)benzamide Group
Sulfonation of Benzamide Precursors
The ethylsulfonyl group is introduced via sulfonation-oxidation of a thioether intermediate:
- Thioether formation :
$$
\text{4-Mercaptobenzoic acid} + \text{Ethyl iodide} \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{4-(Ethylthio)benzoic acid} \quad
$$ - Oxidation to sulfone :
$$
\text{4-(Ethylthio)benzoic acid} \xrightarrow{\text{H}2\text{O}2, \text{AcOH}} \text{4-(Ethylsulfonyl)benzoic acid} \quad
$$
Critical parameters :
- Oxidant : 30% H₂O₂ in acetic acid
- Reaction time : 12 hours
- Yield : 88–92%
Amide Coupling Strategies
Activation of 4-(ethylsulfonyl)benzoic acid is achieved using T3P (propylphosphonic anhydride) or HATU :
$$
\text{4-(Ethylsulfonyl)benzoic acid} + \text{Thiochromeno[4,3-d]thiazol-2-amine} \xrightarrow{\text{T3P, DIPEA}} \text{Target compound} \quad
$$
Optimized conditions :
- Coupling reagent : T3P (50% in EtOAc)
- Base : N,N-Diisopropylethylamine (2.5 equiv)
- Solvent : Dichloromethane, 0°C to RT
- Yield : 62–68%
Structural Validation and Analytical Data
Spectroscopic Characterization
Crystallographic Confirmation
Single-crystal X-ray diffraction of analogous compounds confirms the planarity of the thiochromene-thiazole system and sulfonyl group geometry .
Challenges and Optimization Opportunities
Synthetic Limitations
Chemical Reactions Analysis
Types of Reactions
4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiochromeno-thiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the benzamide core.
Scientific Research Applications
4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The ethylsulfonyl group and the thiochromeno-thiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. This compound may also interfere with cellular pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Varied Heterocyclic Rings
- Compound 7b (): 4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide. Key Difference: Replaces the thiochromeno-thiazole with a pyridyl-thiazole. Impact: Reduced aromatic surface area may weaken target binding affinity compared to the fused thiochromeno system. Pyridine’s basic nitrogen could alter solubility (e.g., increased protonation at physiological pH) .
- Compounds 4d–4i (): Thiazol-2-yl benzamides with morpholinomethyl or piperazinyl substituents. Key Difference: Polar amine-containing side chains instead of ethylsulfonyl.
Sulfonyl-Containing Analogues
- Compound 50 (): N-(4-(4-Bromophenyl)thiazol-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide. Key Difference: Dimethylsulfamoyl group vs. ethylsulfonyl. Impact: Dimethylsulfamoyl is more polar and may increase solubility but reduce membrane permeability.
- Compound 14 (): 4-Chloro-2-ethoxycarbonylmethylthio-N-[imino(3-methyl-2-thioxoimidazolyl)methyl]-5-methylbenzenesulfonamide. Key Difference: Sulfonamide linkage and thioether side chain. Impact: Thioether groups are prone to oxidation, reducing metabolic stability compared to the stable sulfonyl group in the target compound .
Triazole and Triazole-Thione Derivatives
- Compounds 7–9 (): 5-(4-Sulfonylphenyl)-1,2,4-triazole-3-thiones. Key Difference: Triazole-thione core vs. thiochromeno-thiazole.
N-(Thiazol-2-yl)Benzamide Scaffold Variations
- Compound 2D216 () : N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide.
- ZINC2814885 () : 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide.
Comparative Data Table
Research Findings and Implications
- Structural Rigidity: The thiochromeno-thiazole core likely enhances binding to flat protein pockets (e.g., ATP-binding sites in kinases) compared to flexible analogues like morpholinomethyl derivatives .
- Sulfonyl Group Effects : Ethylsulfonyl balances polarity and stability, outperforming dimethylsulfamoyl in membrane permeability and thioethers in metabolic resistance .
- SAR Insights : Substitutions on the benzamide (e.g., ethylsulfonyl vs. piperidinylsulfonyl) critically modulate target selectivity, as seen in NF-κB activators .
Biological Activity
The compound 4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound involves several chemical reactions that incorporate ethylsulfonyl and thiochromeno structures. The synthetic pathway typically includes:
- Formation of Thiochromeno Framework : The thiochromeno structure is synthesized through a series of cyclization reactions involving appropriate precursors.
- Introduction of Ethylsulfonyl Group : The ethylsulfonyl moiety is introduced using sulfonylation reactions.
- Benzamide Formation : The final step involves the coupling of the thiochromeno derivative with a benzamide, typically facilitated by coupling agents or catalysts.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activities. For instance, a related study demonstrated that thiazolidinones with benzothiazole moieties showed promising anticancer effects against various cancer cell lines, including leukemia and melanoma . This suggests that 4-(ethylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide may also possess similar properties.
The proposed mechanism of action for compounds in this class often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation. For example, they may target:
- Apoptosis Pathways : Inducing programmed cell death in malignant cells.
- Cell Cycle Regulation : Interfering with the normal progression of the cell cycle.
- Angiogenesis Inhibition : Preventing the formation of new blood vessels that supply tumors.
Case Studies
Several case studies have explored the biological activity of structurally related compounds:
- Study on Thiazolidinones :
- Thiochromeno Derivatives :
Data Table
Q & A
Q. What metabolic pathways are implicated in its degradation, and how are metabolites identified?
- Methodological Answer :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH, followed by LC-MS/MS to detect sulfone or amino derivatives .
- Stable Isotope Labeling : Use ¹³C/²H isotopes to track metabolic fate in urine/plasma .
- CYP450 Inhibition Assays : Identify enzymes (e.g., CYP3A4) involved in metabolism using fluorogenic substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
